- Sustainable and Scalable Two-Step Synthesis of Thenfadil and Some Analogs in Deep Eutectic Solvents: From Laboratory to Industry, ACS Sustainable Chemistry & Engineering, 2022, 10(13), 4065-4072

Cas no 91-81-6 (Tripelennamine)

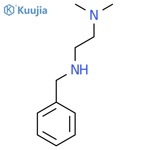

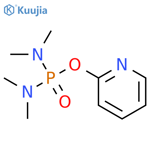

Tripelennamine structure

Nombre del producto:Tripelennamine

Tripelennamine Propiedades químicas y físicas

Nombre e identificación

-

- Tripelennamine

- Tripelennamine [BAN]

- Tripelennamine [INN]

- 1,2-Ethanediamine, N,N-dimethyl-N'-(phenylmethyl)-N'-2-pyridinyl-

- 2-(Benzyl(2-dimethylaminoethyl)amino)pyridine

- 2-(N-Benzyl-N-(2-dimethylaminoethyl)amino)pyridine

- 2750 R.P.

- N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine

- Benzoxale

- Cizaron

- N-benzyl-N',N'-dimethyl-N-[2]pyridyl-ethylenediamine

- N-benzyl-N',N'-dimethyl-N-pyridin-2-yl-ethane-1,2-diamine

- Piribenzil

- Pyribenzamine

- Pyrinamine base

- Resistamine

- Tonaril

- tripelenamin

- Tripelennamin

- Tripelennamina

- 1,2-Ethanediamine, N,N-dimethyl-N′-(phenylmethyl)-N′-2-pyridinyl- (9CI)

- Ethylenediamine, N-benzyl-N′,N′-dimethyl-N-2-pyridyl- (4CI)

- N1,N1-Dimethyl-N2-(phenylmethyl)-N2-2-pyridinyl-1,2-ethanediamine (ACI)

- Pyridine, 2-[benzyl[2-(dimethylamino)ethyl]amino]- (8CI)

- 1,2-Ethanediamine N1,N1-dimethyl-N2-(phenylmethyl)-N2-2-pyridinyl-

- 2-[Benzyl(2-dimethylaminoethyl)amino]pyridine

- MeSH ID: D014309

- N,N-Dimethyl-N′-benzyl-N′-(α-pyridyl)ethylenediamine

- N-Benzyl-N′,N′-dimethyl-N-2-pyridylethylenediamine

- NSC 118946

- PBZ

- Pyribenzamin

- Tripelenamine

- Pyridbenzamine

- NCI-C60662

- DB00792

- SCHEMBL17970

- pyridine, 2-[benzyl(2-dimethylaminoethyl)amino]-

- EN300-708778

- KBio2_000621

- Tripelennamine 1000 microg/mL in Acetonitrile

- KBio2_003189

- Benzyl-(alpha-pyridyl)-dimethylaethylendiamin

- Pyridine, 2-[benzyl[2-(dimethylamino)ethyl]amino]-

- AB00053562_13

- N-Benzyl-N',N'-dimethyl-N-2-pyridylethylenediamine

- Vetibenzamina

- 5-22-08-00378 (Beilstein Handbook Reference)

- Benzyl-(alpha-pyridyl)-dimethylaethylendiamin [German]

- Pyridine, 2-(benzyl(2-(dimethylamino)ethyl)amino)-

- Tripelennamine (INN)

- N-Benzyl-N',N'-dimethyl-N-2-(pyridylethylene)diamine

- AntiAllergicum Medivet (Salt/Mix)

- Stanzamine (Salt/Mix)

- Oprea1_266730

- IDI1_000534

- WLN: T6NJ BN1R&2N1&1

- ReCovr (Salt/Mix)

- CHEBI:9741

- Tripelennamina [Italian]

- DA-78629

- N,N-Dimethyl-N'-benzyl-N'-(alpha-pyridyl)ethylenediamine

- BSPBio_003252

- N'-benzyl-N,N-dimethyl-N'-pyridin-2-ylethane-1,2-diamine;hydron;chloride

- Spectrum4_000374

- NCGC00018125-03

- D08645

- EINECS 202-100-1

- DTXCID803717

- KBio3_002472

- N,N-Dimethyl-N'-(phenylmethyl)-N'-2-pyridinyl-1,2-ethanediamine

- 1,2-Ethanediamine,N1,N1-dimethyl-N2-(phenylmethyl)-N2-2-pyridinyl-

- Pyristine (piristina)

- NS00003396

- N,N-dimethyl-N'-(phenylmethyl)-N'-pyridin-2-ylethane-1,2-diamine

- Tripelennaminum

- Ts and Blues

- SBI-0051548.P002

- L000603

- DivK1c_000534

- CAS_91-81-6

- Spectrum_000141

- .beta.-Dimethylaminoethyl-2-pyridylbenzylamine

- BRD-K57033106-003-19-7

- N-Benzyl-N-(2-pyridyl)-N',N'-dimethyl ethylenediamine

- Benzyl-.alpha.-pyridyl-dimethyl-aethylendiamin

- BRD-K57033106-048-04-4

- N\\'-benzyl-N,N-dimethyl-N\\'-pyridin-2-ylethane-1,2-diamine

- NINDS_000534

- 1, N,N-dimethyl-N'-(phenylmethyl)-N'-2-pyridinyl-

- UNII-3C5ORO99TY

- BRN 0227074

- Spectrum3_001696

- N,N-Dimethyl-N'-benzyl-N'-(2-pyridyl)ethylenediamine

- BRD-K57033106-048-02-8

- BRD-K57033106-048-03-6

- Tripelennaminum [INN-Latin]

- 2-[N-Benzyl-N-(2-dimethylaminoethyl)amino]pyridine

- NSC_5587

- Tripelenamina

- N-Benzyl-N',N'-dimethyl-N-pyridin-2-ylethane-1,2-diamine

- AB00053562_14

- NCGC00018125-01

- Q415203

- Tripelenamina (INN-Spanish)

- Spectrum2_000957

- NSC118946

- DTXSID8023717

- .beta.-Dimethylaminoethyl-2-pyridylaminotoluene

- HSDB 5191

- TRIPELENNAMINE [MI]

- NCGC00018125-02

- N,N-Dimethyl-N'-benzyl-N'-(.alpha.-pyridyl)ethylenediamine

- BDBM81471

- 2-(benzyl(2-(dimethylamino)ethyl)amino)pyridine

- KBioGR_000867

- R06AC04

- Ahistamin (Salt/Mix)

- beta-Dimethylaminoethyl-2-pyridylbenzylamine

- KBio1_000534

- Tripelenamina [INN-Spanish]

- WLN: T6NJ BN1R&2N1&1 &GH

- Tripelennamine [INN:BAN]

- NSC-118946

- beta-Dimethylaminoethyl-2-pyridylaminotoluene

- Benzyl-(.alpha.-pyridyl)-dimethylaethylendiamin

- CHEMBL1241

- KBioSS_000621

- 3C5ORO99TY

- KBio2_005757

- Spectrum5_001581

- GTPL7318

- SPBio_000954

- TRIPELENNAMINE [WHO-DD]

- CS-0009189

- Tripelennaminum (INN-Latin)

- 91-81-6

- Triplennamine

- Tri-Tumine (Salt/Mix)

- Dehistin (Salt/Mix)

- HY-17428A

- Ethylenediamine, N-benzyl-N',N'-dimethyl-N-(2-pyridyl)-

- Tripelannamine

- D04AA04

- TRIPELENNAMINE [HSDB]

- C07180

- TRIPELENNAMINE [VANDF]

- N-Benzyl-N',N'-dimethyl-N-(2-pyridyl)ethylenediamine

- Tripellenamine

- N-benzyl-N-[2-(dimethylamino)ethyl]pyridin-2-amine

-

- Renchi: 1S/C16H21N3/c1-18(2)12-13-19(16-10-6-7-11-17-16)14-15-8-4-3-5-9-15/h3-11H,12-14H2,1-2H3

- Clave inchi: UFLGIAIHIAPJJC-UHFFFAOYSA-N

- Sonrisas: N1C(N(CCN(C)C)CC2C=CC=CC=2)=CC=CC=1

Atributos calculados

- Calidad precisa: 255.17400

- Masa isotópica única: 255.173547683g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 3

- Recuento de átomos pesados: 19

- Cuenta de enlace giratorio: 6

- Complejidad: 236

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: nothing

- Superficie del Polo topológico: 19.4Ų

- Carga superficial: 0

- Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

- Denso: 1.0683 (rough estimate)

- Punto de fusión: 25°C

- Punto de ebullición: bp0.1 138-142°; bp1.7 185-190°; bp20 193-205°

- índice de refracción: nD25 1.5759-1.5765

- Estabilidad / vida útil: Stable. Incompatible with strong oxidizing agents.

- PSA: 19.37000

- Logp: 2.64980

Tripelennamine PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| TRC | T215630-5mg |

Tripelennamine |

91-81-6 | 5mg |

$ 390.00 | 2022-06-02 | ||

| TRC | T215630-10mg |

Tripelennamine |

91-81-6 | 10mg |

$ 620.00 | 2022-06-02 | ||

| Enamine | EN300-708778-1.0g |

N-benzyl-N-[2-(dimethylamino)ethyl]pyridin-2-amine |

91-81-6 | 1g |

$0.0 | 2023-06-05 | ||

| TRC | T215630-2.5mg |

Tripelennamine |

91-81-6 | 2.5mg |

$ 210.00 | 2022-06-02 |

Tripelennamine Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Potassium tert-butoxide Catalysts: Cuprous iodide Solvents: Glycerol , Choline chloride ; 12 h, 80 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Lithium amide Solvents: Toluene ; 8 h, reflux

Referencia

- Design, synthesis, and biological evaluation of novel FAK scaffold inhibitors targeting the FAK-VEGFR3 protein-protein interaction, European Journal of Medicinal Chemistry, 2014, 80, 154-166

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Sodium tert-butoxide Catalysts: 2873417-75-3 Solvents: 1,4-Dioxane ; 12 h, 100 °C

Referencia

- A General C-N Cross-Coupling to Synthesize Heteroaryl Amines Using a Palladacyclic N-Heterocyclic Carbene Precatalyst, Organic Letters, 2022, 24(47), 8688-8693

Synthetic Routes 4

Condiciones de reacción

1.1 Reagents: Lithium amide Solvents: Acetonitrile ; 5 min, rt

1.2 48 h, reflux

1.2 48 h, reflux

Referencia

- Dual Metalation in a Two-Dimensional Covalent Organic Framework for Photocatalytic C-N Cross-Coupling Reactions, Journal of the American Chemical Society, 2022, 144(17), 7822-7833

Synthetic Routes 5

Condiciones de reacción

1.1 Reagents: Magnesate(1-), dichloro(1-methylethyl)-, lithium (1:1) Solvents: Tetrahydrofuran ; 15 min, 0 °C; 15 min, 25 °C

1.2 Solvents: Tetrahydrofuran ; 0 °C; 8 h, 25 °C

1.3 Reagents: Water

1.2 Solvents: Tetrahydrofuran ; 0 °C; 8 h, 25 °C

1.3 Reagents: Water

Referencia

- Amination of Phosphorodiamidate-Substituted Pyridines and Related N-Heterocycles with Magnesium Amides, Organic Letters, 2018, 20(24), 8057-8060

Synthetic Routes 6

Condiciones de reacción

1.1 Catalysts: Bis(dichloro(η6-p-cymene)ruthenium) , Bis[2-(diphenylphosphino)phenyl] ether Solvents: Toluene ; rt; 10 min, rt; rt → reflux; 24 h, reflux

Referencia

- Ruthenium-Catalyzed N-Alkylation of Amines and Sulfonamides Using Borrowing Hydrogen Methodology, Journal of the American Chemical Society, 2009, 131(5), 1766-1774

Synthetic Routes 7

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Sodium tert-butoxide Catalysts: Triphenylborane , Bis(1,5-cyclooctadiene)nickel , 1H-Imidazolium, 1,3-bis[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-, chloride (1:… Solvents: Xylene ; rt → 60 °C; 16 h, 60 °C

Referencia

- Nickel-Catalyzed Intramolecular Desulfitative C-N Coupling: A Synthesis of Aromatic Amines, Journal of Organic Chemistry, 2020, 85(8), 5702-5711

Tripelennamine Raw materials

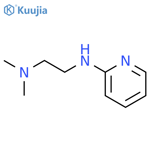

- benzyl2-(dimethylamino)ethylamine

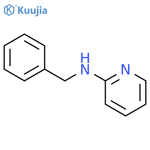

- N-benzylpyridin-2-amine

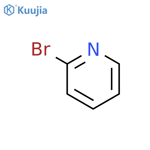

- 2-Bromopyridine

- (2-Iodoethyl)dimethylamine

- N-[2-(Dimethylamino)ethyl]-N-(phenylmethyl)-2-pyridinesulfonamide

- 1,2-Ethanediamine,N1,N1-dimethyl-N2-2-pyridinyl-

- Phosphorodiamidic acid, N,N,N',N'-tetramethyl-, 2-pyridinyl ester

Tripelennamine Preparation Products

Tripelennamine Literatura relevante

-

Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907

-

Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346

-

Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962

-

Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535

91-81-6 (Tripelennamine) Productos relacionados

- 6935-27-9(N-benzylpyridin-2-amine)

- 55778-02-4(WZ811)

- 56797-26-3(N2,N2-dimethylpyrimidine-2,4,5,6-tetramine)

- 2034209-02-2(N-({[2,3'-bipyridine]-5-yl}methyl)-2-(4-bromophenyl)acetamide)

- 1550997-49-3(2-(2-isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)ethan-1-amine)

- 2092817-57-5(1-(benzyloxy)-4-(1-chloro-2,2-dimethylpropyl)benzene)

- 2138518-54-2(2,4-difluoro-3-(2-methylphenyl)aniline)

- 2248351-97-3(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-methyl-2-[(phenylcarbamoyl)amino]benzoate)

- 1041581-75-2(6-chloro-N-(3-ethoxypropyl)pyridazin-3-amine)

- 954247-26-8(N-4-(2-phenylmorpholin-4-yl)butyladamantane-1-carboxamide)

Proveedores recomendados

Hubei Henglvyuan Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Jinta Yudi Pharmaceutical Technology Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

Changzhou Guanjia Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

BIOOKE MICROELECTRONICS CO.,LTD

Miembros de la medalla de oro

Proveedor de China

Reactivos

Shanghai Joy Biotech Ltd

Miembros de la medalla de oro

Proveedor de China

Lote